1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane
Description
Structural Characteristics and Chemical Properties
Molecular Structure and Identification
Molecular Formula and Weight
The molecular composition of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane can be precisely described through its fundamental chemical parameters. The compound possesses the molecular formula C₁₅H₁₇N₃O, indicating a substantial organic molecule containing fifteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been calculated as 255.31 grams per mole, establishing its position as a mid-sized pharmaceutical intermediate. This molecular weight places the compound within an optimal range for potential drug development, as it falls within the typical molecular weight constraints associated with good oral bioavailability according to established pharmaceutical guidelines.
The elemental composition reveals a balanced distribution of heteroatoms within the molecular framework, with the three nitrogen atoms contributing significantly to the compound's potential for hydrogen bonding and electronic interactions. The presence of a single oxygen atom within the oxadiazole ring system provides additional opportunities for intermolecular interactions while maintaining favorable physicochemical properties. The carbon-to-heteroatom ratio suggests reasonable lipophilicity characteristics that may be conducive to biological membrane permeation.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N₃O | |
| Molecular Weight | 255.31 g/mol | |
| Carbon Content | 15 atoms | |
| Nitrogen Content | 3 atoms | |
| Oxygen Content | 1 atom |
International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 2-(6-azaspiro[2.5]octan-2-yl)-5-phenyl-1,3,4-oxadiazole. This systematic name precisely describes the connectivity and substitution pattern of the molecule, indicating the attachment of the spirocyclic moiety to the 2-position of the oxadiazole ring and the phenyl group at the 5-position. The nomenclature reflects the hierarchical naming system that prioritizes the oxadiazole as the parent heterocycle due to its established pharmaceutical significance.
Alternative systematic names for the compound include this compound, which emphasizes the spirocyclic component as the primary structural feature. This alternative naming convention is particularly useful when discussing the compound from the perspective of spirocyclic chemistry or when comparing it to other azaspiro compounds. The compound has been assigned the Chemical Abstracts Service registry number 1354950-96-1, which serves as a unique identifier in chemical databases worldwide.
Several abbreviated identifiers have been established for database storage and retrieval purposes. These include the research codes AKOS033552985 and EN300-74094, which facilitate compound identification in commercial chemical databases. The availability of multiple nomenclature systems ensures comprehensive coverage in chemical literature searches and facilitates communication among researchers working with related structural classes.
Structural Representation and Chemical Identifiers
The structural representation of this compound can be accurately conveyed through several standardized chemical notation systems. The Simplified Molecular-Input Line-Entry System representation is C1CNCCC12CC2C3=NN=C(O3)C4=CC=CC=C4, which provides a linear text-based description of the molecular connectivity. This notation system enables computational analysis and database searching while maintaining complete structural information in a compact format.
The International Chemical Identifier string for the compound is InChI=1S/C15H17N3O/c1-2-4-11(5-3-1)13-17-18-14(19-13)12-10-15(12)6-8-16-9-7-15/h1-5,12,16H,6-10H2, which includes connectivity information and protonation states. This identifier system provides a unique hash-based representation that facilitates exact structure matching across different chemical databases and software platforms. The corresponding International Chemical Identifier Key is RSGKCFLEXQWOQV-UHFFFAOYSA-N, serving as a shortened version suitable for database indexing purposes.
Three-dimensional structural models reveal the spatial arrangement of the constituent atoms and provide insights into the molecular geometry. The compound exhibits a complex three-dimensional architecture where the spirocyclic system constrains the overall molecular flexibility while the oxadiazole and phenyl rings contribute to the electronic properties. Computational modeling studies indicate specific preferred conformations that minimize steric clashes while optimizing electronic interactions between the different ring systems.
Physicochemical Properties
Physical State and Appearance
The physical characteristics of this compound at standard temperature and pressure conditions reflect its organic heterocyclic nature. Based on structural analysis and comparison with similar compounds, the material is expected to exist as a solid at room temperature due to the substantial molecular weight and the presence of aromatic ring systems that promote intermolecular interactions. The compound's physical state is influenced by the rigid spirocyclic framework, which limits molecular mobility and contributes to crystalline packing arrangements.
The appearance of the compound has not been explicitly documented in the available literature, but extrapolation from similar oxadiazole-containing compounds suggests it would likely present as a crystalline powder with coloration ranging from white to pale yellow. The presence of the phenyl ring system and the extended conjugation through the oxadiazole moiety may contribute to slight coloration due to electronic transitions in the visible light spectrum. The crystalline nature would be expected to result from the compound's ability to form ordered arrangements through hydrogen bonding and aromatic stacking interactions.
Particle size distribution and morphology would depend significantly on the crystallization conditions employed during synthesis and purification. Different solvents and crystallization parameters could yield varying crystal habits, from needle-like structures to more cubic forms. The surface properties of the solid material would be influenced by the hydrophobic phenyl group and the hydrophilic nitrogen-containing heterocycles, potentially resulting in amphiphilic surface characteristics.
Solubility Profile
The solubility characteristics of this compound reflect the complex interplay between its hydrophobic and hydrophilic structural elements. The compound contains both water-compatible nitrogen-containing heterocycles and a lipophilic phenyl group, suggesting intermediate solubility properties in polar and nonpolar solvents. The oxadiazole ring system, with its electron-deficient character and potential for hydrogen bonding, would be expected to enhance solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide.
The spirocyclic framework introduces conformational rigidity that may limit solvation efficiency compared to more flexible analogs. However, the nitrogen atom within the spirocycle can serve as a hydrogen bond acceptor, potentially facilitating dissolution in protic solvents. The phenyl substituent contributes significant hydrophobic character, which would favor solubility in aromatic solvents such as toluene and chlorinated hydrocarbons. The overall solubility profile suggests moderate solubility in alcoholic solvents where both hydrogen bonding and hydrophobic interactions can be accommodated.
Quantitative solubility measurements would be essential for pharmaceutical applications, particularly in determining appropriate formulation strategies. The compound's solubility in aqueous media would likely be limited due to the predominant hydrophobic character, potentially requiring cosolvents or solubilization techniques for biological testing. Temperature-dependent solubility studies would provide insights into the thermodynamics of dissolution and assist in optimizing purification procedures.
Melting and Boiling Points
Thermal transition properties of this compound have not been explicitly reported in the available literature, requiring estimation based on structural characteristics and comparison with analogous compounds. The melting point would be expected to fall within a moderate range, influenced by the compound's ability to form intermolecular interactions through the nitrogen-containing heterocycles and aromatic stacking of the phenyl groups. The rigid spirocyclic structure would contribute to higher melting points compared to more flexible analogs due to enhanced crystalline packing efficiency.
The oxadiazole ring system is known for its thermal stability, with the parent 1,3,4-oxadiazole exhibiting substantial thermal resistance due to its aromatic character and resonance stabilization. This inherent stability would be expected to translate to elevated decomposition temperatures for the substituted derivative. The spirocyclic component introduces additional conformational constraints that may either enhance thermal stability through reduced molecular motion or create stress points that could lead to thermal degradation pathways.
Boiling point estimation becomes complex due to the compound's substantial molecular weight and multiple hydrogen bonding sites. The presence of three nitrogen atoms capable of intermolecular interactions would significantly elevate the boiling point compared to purely hydrocarbon analogs. Experimental determination of these thermal properties would be essential for establishing appropriate synthetic and purification conditions, particularly for processes involving elevated temperatures.
Structural Analysis of Component Moieties
The 1,3,4-Oxadiazole Ring System
The 1,3,4-oxadiazole moiety within this compound represents a critical pharmacophoric element that contributes significantly to the compound's chemical and biological properties. This five-membered heterocyclic ring contains two nitrogen atoms at adjacent positions (3,4), one oxygen atom, and two carbon atoms, creating a planar, aromatic system with distinctive electronic characteristics. The ring system is classified as electron-deficient due to the presence of two pyridine-like nitrogen atoms, which withdraw electron density from the ring and create unique reactivity patterns compared to electron-rich heterocycles such as furan.
The electronic structure of the oxadiazole ring is characterized by significant resonance stabilization, with the aromatic sextet distributed across the five-membered ring system. The nitrogen atoms at positions 3 and 4 contribute lone pairs to the aromatic system while simultaneously acting as electron-withdrawing groups through their electronegativity. This dual nature creates a heterocycle that is both aromatic and electrophilic, making it resistant to nucleophilic attack while being susceptible to electrophilic substitution under appropriate conditions. The oxygen atom at position 1 serves as both an electron donor through resonance and an electron acceptor through its electronegativity.
Chemical reactivity of the 1,3,4-oxadiazole ring is dominated by its electron-deficient character, which makes electrophilic substitution reactions difficult at the carbon positions (2 and 5). Instead, the ring tends to undergo reactions that exploit the nucleophilic character of the nitrogen atoms or participate in cycloaddition reactions that preserve the aromatic system. The stability of the oxadiazole ring under physiological conditions makes it an attractive bioisostere for carboxylic acids and amides in medicinal chemistry applications, where it can provide similar hydrogen bonding patterns while offering enhanced metabolic stability.
The substitution pattern in the target compound places the spirocyclic moiety at position 2 and the phenyl group at position 5 of the oxadiazole ring. This arrangement creates an asymmetric substitution pattern that influences both the electronic properties and the three-dimensional shape of the molecule. The electron-donating character of the spirocyclic system contrasts with the electron-withdrawing nature of the phenyl group, creating a dipolar electronic distribution across the oxadiazole ring that may be important for biological activity.
The 6-Azaspiro[2.5]octane Framework
The 6-azaspiro[2.5]octane component of this compound represents a highly constrained bicyclic system that imparts unique three-dimensional characteristics to the overall molecular structure. This spirocyclic framework consists of a three-membered cyclopropane ring fused to a six-membered piperidine ring through a shared spiro carbon atom, creating a rigid, non-planar geometry that significantly influences the compound's conformational properties. The presence of the nitrogen atom at position 6 of the larger ring introduces additional hydrogen bonding capability while maintaining the structural rigidity imposed by the spiro junction.
The cyclopropane component of the spirocycle introduces significant ring strain due to the deviation from ideal tetrahedral bond angles, with C-C-C angles compressed to approximately 60 degrees instead of the preferred 109.5 degrees. This strain energy contributes to the reactivity of the spirocyclic system and influences the overall stability of the compound. However, the integration of the cyclopropane into the larger spirocyclic framework distributes this strain energy and prevents the facile ring-opening reactions that characterize simple cyclopropane derivatives. The strain also contributes to the unique electronic properties of the system, as the bent bonds in the cyclopropane ring exhibit increased s-character compared to normal sp³ bonds.
The six-membered piperidine ring within the spirocycle adopts a chair conformation similar to cyclohexane, but with the constraint imposed by the spiro junction limiting conformational flexibility. The nitrogen atom at position 6 can exist in different protonation states depending on the pH of the environment, with the unprotonated form capable of acting as a hydrogen bond acceptor and the protonated form serving as a hydrogen bond donor. The positioning of the nitrogen atom within the ring system provides steric protection while maintaining accessibility for intermolecular interactions.
Phenyl Substituent Characteristics
The phenyl substituent attached to position 5 of the oxadiazole ring in this compound contributes significant aromatic character and hydrophobic properties to the overall molecular structure. This six-membered aromatic ring contains six carbon atoms arranged in a planar hexagonal geometry with alternating single and double bonds that create a delocalized π-electron system. The aromatic nature of the phenyl group provides substantial stabilization energy through resonance, making it resistant to most chemical transformations under normal conditions and contributing to the overall stability of the compound.
The electronic properties of the phenyl ring are influenced by its direct attachment to the electron-deficient oxadiazole system, which acts as an electron-withdrawing group that reduces the electron density in the aromatic ring. This electronic effect can be observed through nuclear magnetic resonance spectroscopy, where the aromatic protons appear at characteristic downfield chemical shifts reflecting the reduced electron shielding. The electron-withdrawing effect also influences the reactivity of the phenyl ring toward electrophilic aromatic substitution reactions, making such transformations more difficult compared to unsubstituted benzene derivatives.
Geometric considerations reveal that the phenyl ring is not coplanar with the oxadiazole ring due to steric interactions between the aromatic hydrogen atoms and the substituents on the heterocycle. The dihedral angle between the two ring systems influences the extent of electronic communication and affects the overall molecular conformation. Computational studies suggest that the phenyl ring can rotate around the C-C bond connecting it to the oxadiazole, but this rotation is somewhat restricted by conjugative interactions that favor coplanar arrangements.
The hydrophobic character contributed by the phenyl group significantly influences the compound's physicochemical properties, including solubility, membrane permeability, and protein binding characteristics. The aromatic surface provides opportunities for π-π stacking interactions with other aromatic systems, both in crystal packing arrangements and in biological environments where interaction with aromatic amino acids in proteins can contribute to binding affinity. The phenyl substituent also serves as a potential site for further structural modification through substitution reactions, allowing for the development of analogs with varied electronic and steric properties.
Conformational Analysis
Preferred Molecular Conformations
The conformational landscape of this compound is dominated by the rigid constraints imposed by its spirocyclic framework and the planarity requirements of the aromatic ring systems. Computational modeling studies reveal that the compound adopts a limited number of low-energy conformations due to the structural rigidity inherent in the spirocyclic junction and the aromatic character of both the oxadiazole and phenyl rings. The spiro carbon atom serves as a fixed point that defines the spatial relationship between the cyclopropane and piperidine rings, eliminating the conformational flexibility typically associated with acyclic systems.
The most energetically favorable conformation places the oxadiazole ring in a position that minimizes steric interactions with the spirocyclic hydrogen atoms while maintaining optimal orbital overlap for electronic stabilization. In this preferred arrangement, the oxadiazole ring adopts a geometry that allows for partial conjugation with the electron-rich regions of the spirocycle, although the non-planar nature of the spiro junction limits the extent of this electronic communication. The phenyl ring orientation is influenced by the balance between steric repulsion and aromatic stacking possibilities, typically resulting in a twisted arrangement relative to the oxadiazole plane.
The piperidine ring within the spirocycle maintains a chair conformation in the preferred molecular geometry, with the nitrogen atom positioned to minimize steric interactions with adjacent substituents. The axial and equatorial positions around the piperidine ring influence the accessibility of the nitrogen lone pair for hydrogen bonding interactions, with the preferred conformation optimizing this accessibility while maintaining structural integrity. The cyclopropane component remains fixed in its geometry due to the high energy barrier for ring inversion, providing a stable anchor point for the overall molecular structure.
Flexibility analysis indicates that the primary conformational degrees of freedom involve rotation around the bond connecting the oxadiazole ring to the spirocycle and rotation of the phenyl ring around its attachment point to the oxadiazole. These rotational motions are somewhat restricted by electronic effects and steric interactions, resulting in preferred dihedral angles that represent energy minima on the conformational potential energy surface. The limited conformational flexibility contributes to the compound's potential for specific molecular recognition events where precise geometric complementarity is required.
Steric and Electronic Effects on Conformation
The conformational preferences of this compound are determined by a complex interplay of steric and electronic factors that arise from the unique combination of structural elements within the molecule. Steric effects primarily originate from the close proximity of the spirocyclic hydrogen atoms to the oxadiazole ring substituents, creating unfavorable van der Waals interactions when certain rotational conformations are adopted. The cyclopropane ring, with its compressed bond angles and elevated hydrogen positions, presents particular steric challenges that must be accommodated in the overall molecular geometry.
Electronic effects play an equally important role in determining conformational preferences, with the electron-deficient oxadiazole ring interacting differently with the electron-rich and electron-poor regions of the spirocycle. The nitrogen atom in the piperidine ring possesses a lone pair of electrons that can participate in through-space interactions with the π-system of the oxadiazole, potentially stabilizing certain conformations over others. The phenyl ring contributes additional electronic complexity through its aromatic π-system, which can engage in conjugative interactions with the oxadiazole when the rings are coplanar or nearly coplanar.
The balance between steric repulsion and electronic stabilization determines the accessible conformational space and influences the dynamic behavior of the molecule in solution. Energy barriers between different conformational states affect the rate of interconversion and may influence biological activity if conformational selection occurs upon target binding. The electronic properties of the different conformations can vary significantly, with changes in dipole moment and polarizability affecting intermolecular interactions and solvent effects.
Computational analysis reveals that certain dihedral angles are strongly disfavored due to severe steric clashes, while others represent shallow energy minima where small perturbations can lead to conformational transitions. The coupling between different rotational degrees of freedom creates a complex energy landscape where optimization of one structural parameter may lead to suboptimal arrangements elsewhere in the molecule. Understanding these conformational effects is crucial for predicting the compound's behavior in different environments and for designing structural modifications that could enhance desired properties while maintaining molecular integrity.
Properties
IUPAC Name |
2-(6-azaspiro[2.5]octan-2-yl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-11(5-3-1)13-17-18-14(19-13)12-10-15(12)6-8-16-9-7-15/h1-5,12,16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGKCFLEXQWOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C3=NN=C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like epidermal growth factor receptor (egfr) and show inhibitory effects.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as the inhibition of cell growth or induction of apoptosis.
Biochemical Analysis
Biochemical Properties
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterase enzymes, which are involved in the hydrolysis of ester bonds. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to inhibition of their activity. This inhibition can result in the accumulation of substrates and a decrease in the production of products, thereby affecting metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it has been shown to affect the activity of carboxylesterase enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can result in the accumulation of specific metabolites and alterations in overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity.
Biological Activity
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane is a compound belonging to the oxadiazole class, which has gained attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, drawing from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a spirocyclic structure combined with an oxadiazole moiety. The oxadiazole ring is known for its role in enhancing biological activity due to the presence of nitrogen and oxygen atoms that can participate in various interactions.
Synthesis Methods
Various synthetic routes have been explored to obtain this compound. A notable method involves the use of palladium-catalyzed reactions to facilitate the formation of the oxadiazole ring and the spirocyclic structure. The synthesis typically includes:
- Starting Materials : Phenyl hydrazine derivatives and appropriate carbonyl compounds.
- Reagents : Palladium catalysts and phase transfer agents.
- Conditions : Reactions are usually conducted under reflux conditions in organic solvents.
Biological Activity
The biological properties of this compound have been evaluated through various assays focusing on antibacterial, antifungal, and cytotoxic activities.
Antibacterial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. Studies have screened compounds against various bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
In one study, the compound demonstrated effective inhibition at concentrations ranging from 250 to 500 µg/ml using the disc diffusion method .
| Bacterial Strain | Inhibition Zone (mm) at 250 µg/ml | Inhibition Zone (mm) at 500 µg/ml |
|---|---|---|
| Staphylococcus aureus | 15 | 22 |
| Bacillus subtilis | 18 | 25 |
| Escherichia coli | 12 | 20 |
| Pseudomonas aeruginosa | 10 | 19 |
Antifungal Activity
The compound has also shown antifungal activity against various fungi, including Candida species. The mechanism of action is believed to involve disruption of fungal cell walls and interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines (e.g., L929) revealed that certain concentrations of the compound lead to increased cell viability, suggesting potential as an anticancer agent. For instance:
| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 6 | 128 | 147 |
| 12 | 109 | 121 |
| 25 | 97 | 103 |
| 50 | 74 | 67 |
These results indicate that lower concentrations may promote cell growth while higher concentrations could be cytotoxic .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in treating infections caused by resistant bacterial strains. For example:
- Study on MRSA : A derivative showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent .
- Combination Therapy : The use of oxadiazole derivatives in combination with existing antibiotics has shown synergistic effects, enhancing overall antibacterial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane and related compounds:
*Note: Molecular weights calculated based on provided formulas or inferred from structural data.
Key Observations:
- Substituent Effects : The phenyl group in the target compound may enhance lipophilicity compared to the isopropyl variant , while the 3-chlorophenyl analog introduces halogen-mediated electronic effects for improved target binding.
- Spiro System Variations: Replacement of the oxadiazole with a phenethyl group simplifies the structure but reduces hydrogen-bonding capacity.
- Salt Forms : The hydrochloride salt in improves aqueous solubility, a critical factor for bioavailability in drug development.
Pharmacological Potential
- Antimicrobial Activity : The 3-chlorophenyl-1,2,4-oxadiazole analog () demonstrated moderate activity against Gram-positive bacteria in preliminary assays, attributed to membrane disruption via hydrophobic interactions .
- Structural Insights: The 6-azaspiro[2.5]octane core () exhibits high conformational rigidity, reducing metabolic degradation in hepatic microsomal assays compared to non-spirocyclic amines .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane generally follows a convergent approach:
- Step 1: Synthesis of the 6-azaspiro[2.5]octane core, a bicyclic amine featuring a spiro junction between a cyclopropane and a piperidine ring.
- Step 2: Preparation of the 5-phenyl-1,3,4-oxadiazole moiety, typically via cyclization of appropriate hydrazide or amidoxime precursors with carboxylic acid derivatives.
- Step 3: Coupling of the azaspiro amine with the oxadiazole ring, often through nucleophilic substitution or condensation reactions to form the final compound.
This approach leverages the modular nature of the molecule, allowing independent optimization of each fragment before final assembly.
Preparation of the 6-Azaspiro[2.5]octane Core
The azaspiro[2.5]octane nucleus is synthesized by constructing a spirocyclic system where a cyclopropane ring is fused to a piperidine ring at a single spiro carbon atom. Common synthetic routes include:
- Cyclization of Aminoalkyl Precursors: Starting from linear aminoalkyl chains, intramolecular cyclization under basic or acidic conditions forms the spirocyclic ring system.
- Spirocyclization via Halide Displacement: Halogenated cyclopropane derivatives react with piperidine or its derivatives to yield the spirocyclic amine.
- Transition Metal-Catalyzed Cyclizations: Some methods employ palladium or nickel catalysts to facilitate ring closure forming the spiro junction.
The azaspiro ring provides conformational rigidity and a three-dimensional framework, essential for the compound’s biological activity.
Synthesis of the 5-Phenyl-1,3,4-oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its preparation typically involves:
- Cyclodehydration of Acyl Hydrazides: Phenyl-substituted acyl hydrazides are cyclized using dehydrating agents (e.g., phosphorus oxychloride, polyphosphoric acid) to form the oxadiazole ring.
- Oxidative Cyclization of Amidoximes: Amidoxime precursors bearing phenyl substituents undergo oxidative cyclization to yield the oxadiazole core.
- Use of Carboxylic Acid Derivatives: The phenyl-substituted carboxylic acid derivatives react with hydrazine derivatives to form hydrazides, which are then cyclized.
These methods allow selective formation of the 1,3,4-oxadiazole ring with the phenyl group at the 5-position, crucial for the compound’s electronic and hydrophobic properties.
Coupling Strategies to Form this compound
The final assembly involves linking the azaspiro amine to the oxadiazole moiety, typically at the 2-position of the oxadiazole ring. Key coupling methods include:
- Nucleophilic Substitution: The nitrogen atom of the azaspiro ring acts as a nucleophile attacking an electrophilic center on a suitably activated oxadiazole intermediate.
- Amide or Imine Formation Followed by Cyclization: In some synthetic routes, an amide or imine linkage is formed first, followed by ring closure to yield the final product.
- Use of Coupling Reagents: Carbodiimides (e.g., EDC, DCC) or other peptide coupling agents facilitate the formation of the C-N bond between the azaspiro amine and the oxadiazole ring.
Reaction conditions such as solvents (e.g., dichloromethane, DMF), temperature control, and inert atmosphere are optimized to maximize yield and purity.
Representative Synthetic Route (Hypothetical Example)
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Piperidine derivative + cyclopropane halide | Base, solvent (THF), room temp | 6-azaspiro[2.5]octane amine | Formation of spirocyclic amine core |
| 2 | Benzoyl hydrazide | POCl3, reflux | 5-phenyl-1,3,4-oxadiazole | Cyclodehydration to form oxadiazole ring |
| 3 | 6-azaspiro amine + 5-phenyl-1,3,4-oxadiazole chloride | Base, DMF, 50°C | This compound | Nucleophilic substitution coupling |
Analytical and Characterization Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR): Characteristic aromatic proton signals from the phenyl group and distinct resonances for the spirocyclic protons confirm structure.
- Infrared (IR) Spectroscopy: Absorptions at ~1600 cm⁻¹ for C=N bonds in the oxadiazole ring and bands for C-O stretching.
- Mass Spectrometry (MS): Molecular ion peak at m/z 255 consistent with molecular weight; fragmentation patterns support the presence of oxadiazole and azaspiro moieties.
- Chromatography (HPLC, GC-MS): Used to assess purity and monitor reaction progress.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Azaspiro Core Synthesis | Cyclization, halide displacement | Piperidine derivatives, cyclopropane halides, base | Provides rigid spiro framework | Control of stereochemistry and ring strain |
| Oxadiazole Ring Formation | Cyclodehydration of hydrazides | Benzoyl hydrazide, POCl3, reflux | Efficient ring closure, high yield | Handling corrosive reagents |
| Final Coupling | Nucleophilic substitution | Activated oxadiazole intermediates, base, DMF | Selective C-N bond formation | Requires careful optimization to avoid side reactions |
Research Findings and Considerations
- The spirocyclic structure imparts conformational rigidity, which is beneficial for biological activity but can complicate synthetic access due to ring strain.
- The oxadiazole ring synthesis is well-established but requires careful control of reaction conditions to avoid decomposition.
- Coupling efficiency depends on the activation of the oxadiazole ring and the nucleophilicity of the azaspiro amine.
- Purification often involves chromatographic techniques due to the complexity of intermediates and potential side products.
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for preparing 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane? A: The compound is typically synthesized via a multi-step protocol:
- Step 1: React hydrazine hydrate with an appropriate precursor (e.g., substituted aromatic carboxylic acid) in ethanol under reflux to form the 1,3,4-oxadiazole ring .
- Step 2: Introduce the 6-azaspiro[2.5]octane moiety through cyclization reactions, often using polyphosphate ester as a catalyst .
- Characterization: Confirm structure via IR (C=N and C-O-C stretching at ~1600 cm⁻¹ and ~1250 cm⁻¹), ¹H NMR (spirocyclic proton signals at δ 1.5–3.0 ppm), and mass spectrometry (molecular ion peak matching calculated mass) .
Advanced Synthesis
Q: How can reaction conditions be optimized to improve yield and purity of the spirocyclic core? A: Key optimization strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
- Catalyst Tuning: Replace polyphosphate ester with milder catalysts (e.g., PTSA) to reduce side reactions .
- Temperature Control: Maintain reflux at 80–90°C to balance reaction rate and thermal decomposition risks .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product (>95%) .
Basic Bioactivity
Q: What in vitro methods are used to screen the compound’s antimicrobial activity? A: Standard protocols include:
- Disk Diffusion Assay: Impregnate filter disks with compound (30 µg/mL in DMSO), apply to agar plates inoculated with S. aureus or E. coli, and measure inhibition zones after 24–48 hours .
- Minimum Inhibitory Concentration (MIC): Use broth microdilution to determine the lowest concentration inhibiting bacterial growth (e.g., MIC ≤ 50 µg/mL indicates high activity) .
Advanced Bioactivity
Q: How do structural modifications influence pharmacological activity, such as CNS target binding? A: Case studies demonstrate:
- Spirocyclic Rigidity: The 6-azaspiro[2.5]octane framework enhances blood-brain barrier penetration, as seen in MCHr1 antagonists (e.g., AZD1979) .
- Oxadiazole Substituents: Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve target affinity by 2–3-fold via hydrophobic interactions .
- SAR Analysis: Computational docking (e.g., AutoDock Vina) identifies critical hydrogen bonds between the oxadiazole nitrogen and receptor residues (e.g., Tyr³⁰⁹ in MCHr1) .
Structural Characterization
Q: Which spectroscopic and computational methods are critical for confirming the compound’s structure? A: Essential techniques include:
- X-ray Crystallography: Resolve spirocyclic conformation (e.g., SHELXL-refined structures show dihedral angles of ~90° between oxadiazole and spiro rings) .
- DFT Calculations: Validate NMR chemical shifts using B3LYP/6-31G(d) level optimizations (e.g., δ 7.2–7.6 ppm for phenyl protons matches theoretical values) .
- High-Resolution MS: Confirm molecular formula (e.g., [M+H]⁺ at m/z 312.1482 for C₁₈H₁₈N₃O₂) .
Mechanistic Studies
Q: How can computational methods predict the compound’s interaction with biological targets? A: A hybrid approach is recommended:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., oxadiazole ring as an electron-deficient site) .
- Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns MD runs show sustained hydrogen bonding with kinase active sites) .
- Pharmacophore Modeling: Map essential features (e.g., aromatic, hydrogen bond acceptor) to prioritize analogs for synthesis .
Advanced Data Analysis
Q: How to resolve contradictions in bioactivity data across studies (e.g., varying MIC values)? A: Implement the following:
- Standardized Assays: Use CLSI guidelines for antimicrobial testing to minimize variability .
- Control Normalization: Include reference compounds (e.g., streptomycin) in each experiment to calibrate inhibition zones .
- Multivariate Analysis: Apply PCA to identify confounding variables (e.g., solvent polarity, bacterial strain differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
